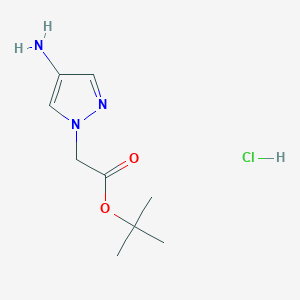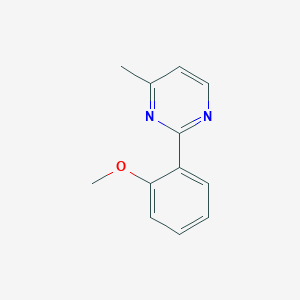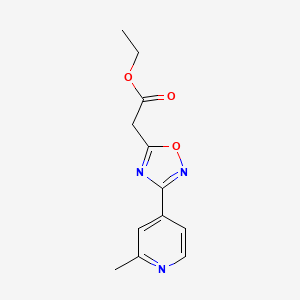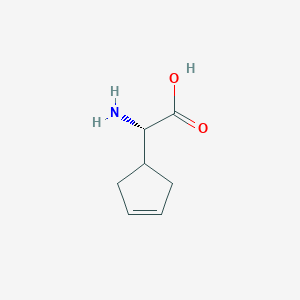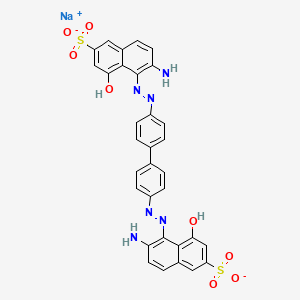
CalcomineVioletN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CalcomineVioletN is a synthetic organic compound known for its vibrant violet color. It is primarily used as a dye in various industrial applications. The compound’s unique chemical structure allows it to bind effectively to different substrates, making it a popular choice in textile and paper industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CalcomineVioletN typically involves a multi-step process. The initial step often includes the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then subjected to diazotization, followed by coupling with another aromatic compound to form the final dye. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency in product quality. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the pure dye.
化学反应分析
Types of Reactions
CalcomineVioletN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered color properties.
Reduction: Reduction reactions can lead to the formation of colorless or differently colored compounds.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced forms of the dye.
科学研究应用
CalcomineVioletN has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its distinct color change properties.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用机制
The mechanism of action of CalcomineVioletN involves its ability to interact with different substrates through various molecular interactions. The compound’s aromatic rings and functional groups allow it to form hydrogen bonds, van der Waals forces, and π-π interactions with other molecules. These interactions enable the dye to bind effectively to different materials, resulting in its widespread use in various applications.
相似化合物的比较
Similar Compounds
Methyl Violet: Another violet dye with similar applications but different chemical structure.
Crystal Violet: Known for its use in Gram staining in microbiology.
Gentian Violet: Used in medical applications as an antiseptic dye.
Uniqueness
CalcomineVioletN stands out due to its specific chemical structure, which provides unique binding properties and stability. Its ability to maintain color integrity under various conditions makes it a preferred choice in many industrial and research applications.
属性
分子式 |
C32H22N6NaO8S2- |
|---|---|
分子量 |
705.7 g/mol |
IUPAC 名称 |
sodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O8S2.Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);/q;+1/p-2 |
InChI 键 |
SKVAQKCOTGOXJK-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


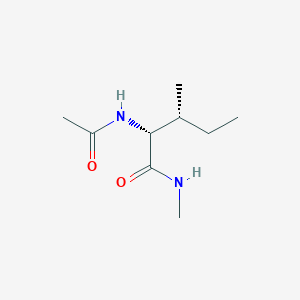

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)



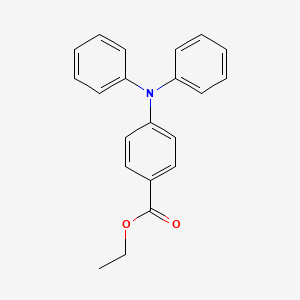
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
